8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
The compound “8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . The ethylsulfanyl group (also known as ethanethiol or ethyl mercaptan) is a sulfur-containing functional group characterized by the presence of a sulfur atom bonded to an ethyl group and a hydrogen atom . The hexadecyl group is a long hydrocarbon chain which could contribute to the lipophilic properties of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the purine ring and the long hexadecyl chain. The purine ring system is planar and aromatic, while the hexadecyl chain would be flexible and could adopt various conformations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. The long hexadecyl chain would likely make the compound quite hydrophobic, while the presence of the purine ring could allow for potential hydrogen bonding .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. If it shows biological activity, it could be further investigated for potential therapeutic uses. Alternatively, if it has interesting chemical or physical properties, it could be studied from a materials science perspective .
Properties
IUPAC Name |
8-ethylsulfanyl-7-hexadecyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42N4O2S/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28-20-21(25-24(28)31-5-2)27(3)23(30)26-22(20)29/h4-19H2,1-3H3,(H,26,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRPUFQQTJVQIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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